Cas no 74784-47-7 (5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine)

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core with both an aminoethyl and an amine substituent. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The presence of multiple reactive sites enables functionalization, facilitating the synthesis of derivatives with tailored properties. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multi-step reactions. Researchers value this compound for its potential in designing novel therapeutics and specialty chemicals, leveraging its unique scaffold for targeted molecular modifications.
5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine structure
74784-47-7 structure
Product Name:5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine
CAS No:74784-47-7
MF:C4H8N4S
MW:144.198118209839
MDL:MFCD12198829
CID:889678
PubChem ID:11819180
Update Time:2025-06-09

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine
    • 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
    • 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride(SALTDATA: 2HCl)
    • 5-amino-1,3,4-Thiadiazole-2-ethanamine
    • I05-1678
    • FT-0684147
    • AKOS005173931
    • BB 0262083
    • 74784-47-7
    • MFCD11109392
    • SCHEMBL2208668
    • VS-01447
    • 2-Amino-5-(2-aminoethyl)-1,3,4-thiadiazole
    • KDOVSXBAMVUMHK-UHFFFAOYSA-N
    • EN300-142500
    • CHEMBL4524500
    • MDL: MFCD12198829
    • Inchi: 1S/C4H8N4S/c5-2-1-3-7-8-4(6)9-3/h1-2,5H2,(H2,6,8)
    • InChI Key: KDOVSXBAMVUMHK-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1CCN

Computed Properties

  • Exact Mass: 144.04700
  • Monoisotopic Mass: 144.04696745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 88.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • PSA: 106.06000
  • LogP: 0.90300

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine Security Information

  • HazardClass:IRRITANT

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine

Professional Introduction to 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine (CAS No. 74784-47-7)

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and bioorganic synthesis. This heterocyclic amine derivative belongs to the thiadiazole class, which has garnered considerable attention due to its broad spectrum of biological activities. The compound's molecular structure, characterized by a thiadiazole core functionalized with an aminoethyl side chain, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The chemical properties of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine are influenced by its reactive functional groups, including the primary amine and the thiadiazole ring system. The presence of these features allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. Recent studies have highlighted its potential in the development of novel therapeutic agents targeting various diseases.

In the realm of pharmaceutical research, 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine has been explored for its antimicrobial and anti-inflammatory properties. The thiadiazole moiety is known to exhibit significant biological activity, often acting as a scaffold for designing drugs that interact with specific biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in bacterial cell wall synthesis and viral replication.

One of the most compelling aspects of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of this thiadiazole derivative, researchers have developed compounds that selectively inhibit specific kinases, thereby offering potential therapeutic benefits.

Recent advancements in computational chemistry have further enhanced the utility of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine. Molecular modeling studies have identified key structural features that contribute to its biological activity, providing insights into how to optimize its properties for better efficacy and selectivity. These computational approaches have accelerated the drug discovery process by allowing researchers to predict the behavior of new derivatives before conducting costly experimental trials.

The synthesis of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making it more feasible to produce large quantities of the compound for research and industrial applications.

In conclusion, 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine (CAS No. 74784-47-7) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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